3-O-Acetyl Ezetimibe is a chemical compound derived from Ezetimibe, which is primarily known for its role as a cholesterol absorption inhibitor. The compound has the molecular formula and a molecular weight of approximately . It is characterized by the presence of an acetyl group at the 3-O position, which enhances its pharmacological properties compared to its parent compound.
3-O-Acetyl Ezetimibe is synthesized from Ezetimibe through a process known as acetylation. The primary source for its synthesis involves using acetic anhydride as the acetylating agent in the presence of a base, typically pyridine .
This compound falls under the category of pharmaceutical agents, specifically those targeting lipid metabolism and cholesterol absorption. It is classified as a derivative of Ezetimibe, which itself is a member of the class of drugs known as selective cholesterol absorption inhibitors.
The synthesis of 3-O-Acetyl Ezetimibe typically involves the acetylation of Ezetimibe using acetic anhydride. The reaction conditions are crucial to ensure selective acetylation at the 3-O position.
Technical Details:
3-O-Acetyl Ezetimibe can undergo several types of chemical reactions, including:
Technical Details:
The mechanism of action for 3-O-Acetyl Ezetimibe involves its interaction with the Niemann-Pick C1-like 1 protein (NPC1L1), which plays a critical role in cholesterol absorption in the intestines. By inhibiting this protein, 3-O-Acetyl Ezetimibe reduces cholesterol uptake from dietary sources.
Process:
Relevant Data:
The stability and reactivity characteristics are essential for understanding its behavior in biological systems and during pharmaceutical formulation .
3-O-Acetyl Ezetimibe has several significant applications:
3-O-Acetyl Ezetimibe (CAS: 1044664-24-5 or 190448-46-5) is a semisynthetic derivative of the cholesterol-lowering drug ezetimibe. Its molecular formula is C₂₆H₂₃F₂NO₄, with a molecular weight of 451.46 g/mol. The compound features a β-lactam (2-azetidinone) core structure characteristic of ezetimibe derivatives, with a key acetyl group esterified at the 3-hydroxy position of the parent molecule [1] [8]. The stereochemical configuration remains (3R,4S) at the azetidinone ring and (3S) at the fluorophenylhydroxypropyl side chain—identical to ezetimibe—preserving the molecule's chiral integrity. This configuration is critical for maintaining binding affinity to the Niemann-Pick C1-Like 1 (NPC1L1) transporter, though acetylation diminishes pharmacological activity [3] [10]. X-ray crystallographic studies confirm that the acetyl group adopts a specific orientation perpendicular to the azetidinone plane, influencing crystal packing and intermolecular interactions [7].
Atom Position | Bonding Partners | Stereochemistry | Role in Structure |
---|---|---|---|
C3 (Azetidinone) | O (Acetyl carbonyl) | R | Acetylation site |
C3' (Side chain) | C4' (Fluorophenyl) | S | Pharmacophore anchor |
C4 (Azetidinone) | C11 (Hydroxyphenyl) | S | Ring substitution |
3-O-Acetyl Ezetimibe diverges functionally from ezetimibe (C₂₄H₂₁F₂NO₃, MW 409.43 g/mol) due to masking of the C3 hydroxy group. While ezetimibe directly inhibits intestinal cholesterol absorption via NPC1L1 binding [5], acetylation abolishes this activity by sterically blocking interactions with the transporter’s sterol-sensing domain. The acetyl group increases lipophilicity (predicted LogP increase of ~0.8 units), enhancing membrane permeability but reducing aqueous solubility [8] [10]. Spectroscopic comparisons reveal key differences:
Property | Ezetimibe | 3-O-Acetyl Ezetimibe | Biological Consequence |
---|---|---|---|
Molecular Weight | 409.43 g/mol | 451.46 g/mol | Altered pharmacokinetics |
Key Functional Group | C3-OH | C3-OCOCH₃ | Loss of NPC1L1 inhibition |
logP (Predicted) | 4.2 ± 0.5 | 5.0 ± 0.6 | Enhanced membrane permeability |
Pharmacological Role | Active API | Reference standard | Impurity profiling |
Solubility: 3-O-Acetyl Ezetimibe exhibits poor aqueous solubility (<0.1 mg/mL), similar to ezetimibe anhydrate (0.012 mg/mL). It is soluble in organic solvents like acetonitrile (≥50 mg/mL), ethanol (15–25 mg/mL), and DMSO (≥25 mg/mL) [4] [8]. Its hydrophobicity limits bioavailability but makes it suitable for chromatographic analysis using reverse-phase methods [6].
Stability: The compound is stable under ambient storage (2–8°C in anhydrous environments) but undergoes hydrolysis in acidic/basic conditions, reverting to ezetimibe. Forced degradation studies show:
Crystallography: 3-O-Acetyl Ezetimibe crystallizes in a monoclinic system (space group P2₁). X-ray diffraction reveals intermolecular hydrogen bonding between the β-lactam carbonyl (C=O) and the 4-hydroxyphenyl group of adjacent molecules, forming chains parallel to the crystallographic b-axis. No polymorphs have been reported, simplifying its use as a reference standard [7].
Property | Conditions | Value | Analytical Method |
---|---|---|---|
Melting Point | DSC | 163 ± 2°C | Differential Scanning Calorimetry |
Solubility in Water | 25°C | <0.1 mg/mL | Shake-flask HPLC |
Solubility in ACN | 25°C | >50 mg/mL | Shake-flask HPLC |
pKa | Predicted | 9.72 ± 0.30 | Computational modeling |
Degradation Rate (acid) | 0.1N HCl, 60°C | t₁/₂ = 1.5 hours | HPLC-UV at 238 nm |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3